molecular formula C7H7N3O2 B7810066 1-acetyl-5-amino-3-oxo-2H-pyrrole-4-carbonitrile

1-acetyl-5-amino-3-oxo-2H-pyrrole-4-carbonitrile

Cat. No.: B7810066
M. Wt: 165.15 g/mol
InChI Key: KBOYVYHUXWWGOH-UHFFFAOYSA-N
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Description

1-Acetyl-5-amino-3-oxo-2H-pyrrole-4-carbonitrile is a chemical compound belonging to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom This compound is characterized by the presence of an acetyl group, an amino group, a keto group, and a cyano group attached to the pyrrole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as pyrrole or its derivatives.

  • Reaction Steps: The compound can be synthesized through a series of reactions involving the introduction of the acetyl, amino, keto, and cyano groups. For example, a common synthetic route involves the acetylation of 5-amino-2H-pyrrole-3-carbonitrile followed by oxidation to introduce the keto group.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the keto group to a hydroxyl group.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrrole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, such as 1-acetyl-5-amino-3-oxo-2H-pyrrole-4-carboxylic acid.

  • Reduction Products: Reduced derivatives, such as 1-acetyl-5-amino-3-hydroxy-2H-pyrrole-4-carbonitrile.

  • Substitution Products: Substituted derivatives with different functional groups at various positions on the pyrrole ring.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-acetyl-5-amino-3-oxo-2H-pyrrole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

  • Similar Compounds: Other pyrrole derivatives, such as indoles and pyrazoles, share structural similarities with 1-acetyl-5-amino-3-oxo-2H-pyrrole-4-carbonitrile.

  • Uniqueness: What sets this compound apart is the specific combination of functional groups (acetyl, amino, keto, and cyano) and their positions on the pyrrole ring, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-acetyl-5-amino-3-oxo-2H-pyrrole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4(11)10-3-6(12)5(2-8)7(10)9/h3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOYVYHUXWWGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C(=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)C(=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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